N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain proteins in the cell .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s interactions with its targets lead to downstream effects on various cellular pathways .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is likely that the compound’s interactions with its targets lead to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
Related compounds have shown to interact with various enzymes, proteins, and other biomolecules . For instance, the representative compound 3a1 from the same series was found to exert antitumor activity by interacting with various biomolecules. It led to the up-regulation of Bax, intracellular Ca 2+ release, ROS generation, p21, p27 and p53, downregulation of Bcl-2, activation of caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibition of CDK activity .
Cellular Effects
Related compounds have shown to have significant effects on various types of cells and cellular processes . For example, the compound 3a1 exhibited effective inhibition on tumor growth in the HepG2 xenograft mouse model . It is likely that N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the behavior of related compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached via sulfonylation reactions, often using sulfonyl chlorides and piperidine under basic conditions.
Formation of Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(azepan-1-ylsulfonyl)benzamide
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine sulfonyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c30-25(18-11-13-21(14-12-18)33(31,32)29-15-4-1-5-16-29)26-20-8-6-7-19(17-20)24-27-22-9-2-3-10-23(22)28-24/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMSIGOFDBDWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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